molecular formula C28H20F6O5 B2361054 [1-Oxo-2-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-1,2,3,4-tetrahydro-2-naphthalenyl]methyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 338418-40-9

[1-Oxo-2-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-1,2,3,4-tetrahydro-2-naphthalenyl]methyl 3-(trifluoromethyl)benzenecarboxylate

Cat. No.: B2361054
CAS No.: 338418-40-9
M. Wt: 550.453
InChI Key: ALQKHEBLLWZULR-UHFFFAOYSA-N
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Description

“[1-Oxo-2-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-1,2,3,4-tetrahydro-2-naphthalenyl]methyl 3-(trifluoromethyl)benzenecarboxylate” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs .


Synthesis Analysis

The synthesis of this compound could involve various methods to introduce the trifluoromethyl functionality. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The trifluoromethyl group (-CF3) is a key component, derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group. This group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This can affect the reactivity of the compound in chemical reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoromethyl group can affect the compound’s acidity, basicity, and solubility .

Scientific Research Applications

Friedel-Crafts Acylation

  • The Friedel-Crafts acylation process, a fundamental reaction in organic chemistry, can be linked to compounds structurally similar to the one . For example, the acylation of benzene with 2-methylbutanedioic anhydride produced 3-benzoyl-2-methylpropanoic acid and 3-benzoylbutanoic acid, showcasing the acylation potential in related structures (Hashimoto, 1981).

Electron-Transfer Chain Reactions

  • One-electron-transfer processes, exemplified by the conversion of methyl(trifluoromethyl)dioxirane into trifluoroacetone, indicate the potential of similar compounds in electron-transfer chain reactions. This could be pertinent for the compound (Adam et al., 1992).

Synthesis of Polycyclic Compounds

  • The synthesis of novel polycyclic compounds, like substituted 2,7-naphthalene dicarboxylates, indicates the utility of related compounds in creating materials with heat-resistant properties and applications in the polymer industry (Zhi, 2002).

Heterocyclic Chemistry

  • In heterocyclic chemistry, the compound's analogs are used to create various heterocyclic structures. For instance, methyl 3-benzoyl-1-(4-methylphenyl)-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylate reacted with carbocyclic enol to form complex heterocyclic compounds (Dubovtsev et al., 2019).

Functionalization and Catalysis

  • The structure's similarity to compounds used in Lewis acid-catalyzed benzannulation reactions, producing naphthyl ketone derivatives, suggests potential applications in catalysis and organic synthesis (Yasukawa et al., 2002).

Properties

IUPAC Name

[1-oxo-2-[[3-(trifluoromethyl)benzoyl]oxymethyl]-3,4-dihydronaphthalen-2-yl]methyl 3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20F6O5/c29-27(30,31)20-8-3-6-18(13-20)24(36)38-15-26(12-11-17-5-1-2-10-22(17)23(26)35)16-39-25(37)19-7-4-9-21(14-19)28(32,33)34/h1-10,13-14H,11-12,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQKHEBLLWZULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C2=CC=CC=C21)(COC(=O)C3=CC(=CC=C3)C(F)(F)F)COC(=O)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20F6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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